molecular formula C12H15BrO B3348103 2-Bromo-4-cyclohexylphenol CAS No. 15460-06-7

2-Bromo-4-cyclohexylphenol

Cat. No.: B3348103
CAS No.: 15460-06-7
M. Wt: 255.15 g/mol
InChI Key: DSYPBKQKCSJRHB-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclohexylphenol is an organic compound with the molecular formula C₁₂H₁₅BrO and a molecular weight of 255.15 g/mol . It is characterized by the presence of a bromine atom and a cyclohexyl group attached to a phenol ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-cyclohexylphenol can be synthesized through several methods. One common method involves the bromination of 4-cyclohexylphenol using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclohexylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-cyclohexylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclohexylphenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions. These interactions can affect various biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-cyclohexylphenol is unique due to the presence of both a bromine atom and a cyclohexyl group on the phenol ring. This combination imparts specific chemical and physical properties, making it valuable in various applications. The cyclohexyl group provides steric hindrance, while the bromine atom offers reactivity for further chemical modifications .

Properties

IUPAC Name

2-bromo-4-cyclohexylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYPBKQKCSJRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333891
Record name 2-bromo-4-cyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15460-06-7
Record name 2-bromo-4-cyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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